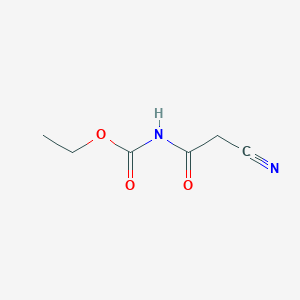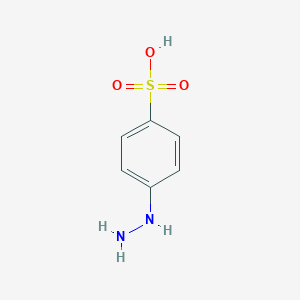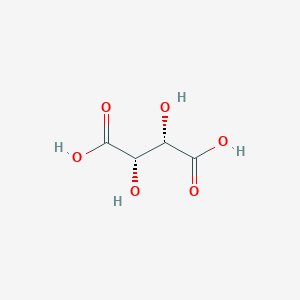
N-氰乙酰脲
描述
Synthesis Analysis
The synthesis of N-Cyanoacetylurethane involves chemical reactions that introduce cyano and acetyl groups into urethane. A notable study involves the reaction of [PdCl2(DPPE)] with N-cyanoacetylurethane and silver(I) oxide, leading to a palladalactam complex in high yield. This process highlights the chemical reactivity of N-cyanoacetylurethane and its ability to form complex structures (Henderson, Nicholson, & Oliver, 1994).
Molecular Structure Analysis
The molecular structure of N-Cyanoacetylurethane and its complexes has been elucidated using various analytical techniques, including X-ray crystallography. The structure of a trans-[PdCl{EtO2CNC(O)CH2CN}(PPh3)2] complex reveals that the plane of the N-bonded cyanoacetylurethane ligand is almost perpendicular to the square-plane of the palladium coordination sphere, showcasing the spatial arrangement and potential for forming stable complexes with metals.
Chemical Reactions and Properties
N-Cyanoacetylurethane participates in chemical reactions that underline its reactivity and versatility. Its interaction with [PdCl2(DPPE)] and silver(I) oxide to form palladalactam complexes showcases its potential in coordination chemistry. The specific reactions and properties of N-Cyanoacetylurethane depend on the conditions and reactants involved, indicating a wide range of chemical behavior.
Physical Properties Analysis
The physical properties of N-Cyanoacetylurethane, including its solubility, melting point, and boiling point, are crucial for its application in various chemical processes. These properties are determined by its molecular structure and the interactions between its functional groups. Detailed analysis of these properties is essential for understanding how N-Cyanoacetylurethane behaves under different conditions.
Chemical Properties Analysis
The chemical properties of N-Cyanoacetylurethane, such as its reactivity with different chemical agents and its stability under various conditions, are key to its applications in synthesis and materials science. Its ability to form complexes with metals like palladium highlights its utility in the field of coordination chemistry.
科学研究应用
金属配合物的合成
N-氰乙酰脲已被用作金属配合物合成中的关键配体,这些配合物是白金内酰胺和钯内酰胺配合物生产过程中的中间体。例如,将顺式-[PtCl2(PPh3)2]与N-氰乙酰脲和氧化银(I)在二氯甲烷中反应,产生一种铂(II)–酰胺配合物,这种配合物作为白金内酰胺配合物合成的中间体。类似地,N-氰乙酰脲与二氯化钯(II)和氧化银(I)反应,产生一种钯内酰胺配合物,突显了该化合物在促进具有潜在催化和材料科学应用的新金属配合物合成中的作用 Henderson, Oliver, & Nicholson, 2000; Henderson, Nicholson, & Oliver, 1994。
宿主-客体化学和材料设计
对环三异戊二烯和隐形烷的研究显示了N-氰乙酰脲衍生物在宿主-客体化学和新材料设计中的潜力。这些研究探讨了中性分子和有机阳离子的络合作用,这可能对铁电液晶和电荷转移材料的开发产生影响。N-氰乙酰脲及其衍生物在形成具有特定宿主-客体相互作用的复杂结构方面的多功能性,指向了其在推动材料科学和纳米技术中的作用 Collet, Dutasta, Lozach, & Canceill, 1993。
环境和绿色化学应用
在合成环保溶剂和材料中使用N-氰乙酰脲表明了其在绿色化学应用中的潜力。例如,已开发出新型氟化溶剂以取代正己烷在色谱分离中的应用,展示了该化合物在减少化学过程对环境影响方面的作用。这些进展不仅有助于发展更可持续的化学实践,还突显了N-氰乙酰脲在促进环境保护工作中的多功能性 KaganMichael, 2001。
安全和危害
N-Cyanoacetylurethane is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
ethyl N-(2-cyanoacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOGVWWWGVFXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216497 | |
| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyanoacetylurethane | |
CAS RN |
6629-04-5 | |
| Record name | Ethyl N-(2-cyanoacetyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6629-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyanoacetylethylcarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyanoacetylurethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, cyanoacetyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl cyanoacetylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYANOACETYLETHYLCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L18CT33BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














